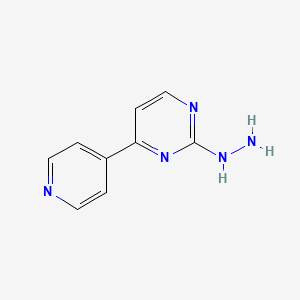

(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Pyridin-4-ylpyrimidin-2-yl)hydrazin ist eine heterocyclische Verbindung, die sowohl Pyridin- als auch Pyrimidinringe enthält, die durch eine Hydrazin-Gruppe verbunden sind. Diese Verbindung ist in der pharmazeutischen Chemie von großem Interesse, da sie potenzielle biologische Aktivitäten aufweist und als Baustein bei der Synthese verschiedener bioaktiver Moleküle dient.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

(4-Pyridin-4-ylpyrimidin-2-yl)hydrazin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die nucleophile Substitution von Halogenatomen in Pyridinen oder ihren N-Oxiden durch Reaktion mit Hydrazinhydrat . Ein anderes Verfahren umfasst die Reduktion der entsprechenden Diazoniumsalze . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dioxan, Tetrahydrofuran (THF), Dimethylformamid (DMF) oder Methylenchlorid, und die Reaktionen werden häufig bei Raumtemperatur oder unter Kühlung auf 0 bis -10 °C durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von (4-Pyridin-4-ylpyrimidin-2-yl)hydrazin kann die großtechnische Synthese unter Verwendung ähnlicher Verfahren wie oben beschrieben umfassen, wobei sie auf Ausbeute und Reinheit optimiert wird. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

(4-Pyridin-4-ylpyrimidin-2-yl)hydrazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Sie kann reduziert werden, um Hydrazinderivate zu bilden.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen die Hydrazin-Gruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Hydrazinhydrat, Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und in Gegenwart geeigneter Lösungsmittel durchgeführt .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Pyridin-N-Oxide ergeben, während die Reduktion verschiedene Hydrazinderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

(4-Pyridin-4-ylpyrimidin-2-yl)hydrazin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Industrie: Die Verbindung wird bei der Herstellung von Pharmazeutika, Agrochemikalien und Farbstoffen verwendet.

Wirkmechanismus

Der Wirkmechanismus von (4-Pyridin-4-ylpyrimidin-2-yl)hydrazin beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Hydrazin-Gruppe kann kovalente Bindungen mit aktiven Zentren von Enzymen bilden, was zu einer Hemmung ihrer Aktivität führt . Die Pyridin- und Pyrimidinringe können an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, wodurch die Bindung der Verbindung an ihre Zielstrukturen stabilisiert wird .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

(4-Pyridin-4-ylpyrimidin-2-yl)hydrazine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (4-Pyridin-4-ylpyrimidin-2-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity . The pyridine and pyrimidine rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(3/4-(Pyrimidin-2-ylamino)benzoyl)-basierte Hydrazin-1-carboxamid/carbothioamid-Derivate: Diese Verbindungen enthalten ebenfalls Pyrimidin- und Hydrazin-Gruppen und weisen ähnliche biologische Aktivitäten auf.

2-(Pyridin-2-yl)pyrimidin-Derivate: Diese Verbindungen teilen sich die Pyridin- und Pyrimidin-Einheiten und sind für ihre pharmakologischen Aktivitäten bekannt.

Einzigartigkeit

(4-Pyridin-4-ylpyrimidin-2-yl)hydrazin ist aufgrund seiner spezifischen Kombination aus Pyridin- und Pyrimidinringen, die durch eine Hydrazin-Gruppe verbunden sind, einzigartig, was eine eindeutige chemische Reaktivität und biologische Aktivität verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie .

Eigenschaften

Molekularformel |

C9H9N5 |

|---|---|

Molekulargewicht |

187.20 g/mol |

IUPAC-Name |

(4-pyridin-4-ylpyrimidin-2-yl)hydrazine |

InChI |

InChI=1S/C9H9N5/c10-14-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h1-6H,10H2,(H,12,13,14) |

InChI-Schlüssel |

CTQRLBMMGAMYCS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=CC=C1C2=NC(=NC=C2)NN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate](/img/structure/B12114611.png)

![2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid](/img/structure/B12114662.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12114667.png)

![8-fluoro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12114705.png)